5-Iodophthalide
Overview
Description
5-Iodophthalide: is an organic compound with the molecular formula C8H5IO2 It is a derivative of phthalide, where an iodine atom is substituted at the fifth position of the phthalide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodophthalide typically involves the iodination of phthalide. One common method is the reaction of phthalide with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Iodophthalide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of phthalide or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phthalides, depending on the nucleophile used.
Oxidation Reactions: Products can include phthalic acid derivatives or other oxidized forms of phthalide.
Reduction Reactions: Products include reduced forms of phthalide, such as phthalide itself.
Scientific Research Applications
Chemistry: 5-Iodophthalide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study iodine’s role in biological systems. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring iodine-containing compounds.
Mechanism of Action
The mechanism of action of 5-Iodophthalide is primarily related to its ability to undergo various chemical reactions. The iodine atom in its structure plays a crucial role in its reactivity, allowing it to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Phthalide: The parent compound of 5-Iodophthalide, lacking the iodine substitution.
5-Bromophthalide: Similar to this compound but with a bromine atom instead of iodine.
5-Chlorophthalide: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The larger atomic radius and higher atomic weight of iodine compared to bromine and chlorine result in different reactivity and potential applications. The iodine atom also enhances the compound’s ability to participate in specific chemical reactions, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-iodo-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKANQMFXBJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545264 | |
Record name | 5-Iodo-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41284-92-8 | |
Record name | 5-Iodo-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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